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Compound of Interest

Compound Name: 4-Chloro-3-iodobenzaldehyde

Cat. No.: B1588996

Halogenated aromatic compounds are foundational to the pharmaceutical industry. The
inclusion of halogen atoms, such as chlorine and iodine, into a molecular scaffold can
profoundly influence a drug candidate's physicochemical and pharmacokinetic properties,
including lipophilicity, metabolic stability, and binding affinity. 4-Chloro-3-iodobenzaldehyde is
a prime exemplar of a strategic building block, offering multiple, distinct reaction sites for
molecular elaboration. The aldehyde group is a gateway to imines, alcohols, and carboxylic
acids; the chloro group can modify electronic properties; and the iodo substituent is an ideal
handle for palladium-catalyzed cross-coupling reactions, a Nobel Prize-winning technology that
is central to modern drug discovery. This trifecta of functionality allows chemists to construct
elaborate molecules with precision and efficiency.

Molecular Identity and Physicochemical Properties

The structural and physical characteristics of 4-Chloro-3-iodobenzaldehyde define its
reactivity and handling requirements.

Molecular Structure

The molecule consists of a benzene ring substituted with an aldehyde group (-CHO) at position
1, an iodine atom at position 3, and a chlorine atom at position 4.

o |UPAC Name: 4-chloro-3-iodobenzaldehyde[1]

e Molecular Formula: C7H4CIIO[1][2][3]
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e CAS Number: 276866-90-1[1][2][4]
e Canonical SMILES: C1=CC(=C(C=C1C=0))CI[1][2]

« INChl Key: ARCZAXXTPLCEMP-UHFFFAOYSA-N[1][2]

Physicochemical Data

The key properties of 4-Chloro-3-iodobenzaldehyde are summarized in the table below. This
data is essential for determining appropriate reaction conditions, solvents, and purification

methods.
Property Value Source(s)
Molecular Weight 266.46 g/mol [11[31[5]
Monoisotopic Mass 265.89954 Da [1]
Appearance White to yellow solid [2]
Boiling Point ~304 °C (Predicted) [5]
Flash Point ~117 °C (Predicted) [5]

N Sparingly soluble in water
Solubility X [2]
(0.093 g/L at 25 °C)

2-8°C, inert atmosphere, keep
Storage Temperature ) [6]
in dark place

Synthesis and Spectroscopic Characterization

While multiple proprietary synthesis routes exist, a plausible and scalable approach for 4-
Chloro-3-iodobenzaldehyde involves the formylation of a corresponding 1-chloro-2-
iodobenzene precursor. A highly efficient method for converting aryl iodides to arylaldehydes is
the rhodium-catalyzed reductive carbonylation using syngas (a mixture of CO and H2).[2]

Plausible Rationale: This method is advantageous as it often proceeds with high functional
group tolerance and avoids the use of stoichiometric organometallic formylating agents. The
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rhodium catalyst facilitates the insertion of carbon monoxide into the carbon-iodine bond,
followed by reduction to the aldehyde.

Predicted Spectroscopic Data

No publicly available spectra for 4-Chloro-3-iodobenzaldehyde were identified. However,
based on the analysis of structurally similar compounds, the following characteristic signals can
be predicted.[1]

e 'H NMR (CDClIs, 400 MHz):
o Aldehyde Proton (CHO): A singlet is expected around 6 9.9-10.1 ppm.

o Aromatic Protons: Three protons on the aromatic ring will appear as multiplets or doublets
between & 7.5-8.2 ppm. The proton at position 2 (between the aldehyde and iodo groups)
will likely be the most downfield, followed by the proton at position 5, and finally the proton
at position 6.

e 13C NMR (CDCls, 101 MHz):
o Aldehyde Carbonyl (C=0): A signal is expected around & 190-192 ppm.

o Aromatic Carbons: Six distinct signals are expected in the aromatic region (6 110-160
ppm). The carbon bearing the iodine (C3) would appear at a characteristically high field
(low ppm value, ~95-105 ppm) due to the heavy atom effect, while the other carbon
signals will be influenced by the electronegativity and position of the various substituents.

Chemical Reactivity and Synthetic Applications

The utility of 4-Chloro-3-iodobenzaldehyde stems from its capacity to undergo a variety of
high-yield chemical transformations at its distinct functional groups.

Suzuki-Miyaura Cross-Coupling

The carbon-iodine bond is highly susceptible to palladium-catalyzed cross-coupling reactions.
This allows for the straightforward synthesis of biaryl compounds, which are privileged
structures in many approved drugs. The iodine atom's high reactivity allows for milder reaction
conditions compared to analogous bromo or chloro compounds.
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Causality: The catalytic cycle involves the oxidative addition of the C-I bond to a Pd(0) catalyst,
which is the rate-determining step and is significantly faster for iodides than for other halides.[7]
This is followed by transmetalation with a boronic acid and reductive elimination to form the
new C-C bond.[7][8]

Schiff Base Formation

The aldehyde group readily condenses with primary amines to form imines, also known as
Schiff bases.[4][9] This reaction is a cornerstone of combinatorial chemistry and is used to
generate large libraries of compounds for biological screening.

Causality: The reaction is typically catalyzed by a small amount of acid and involves the
nucleophilic attack of the amine on the electrophilic aldehyde carbon, followed by dehydration
to yield the stable C=N double bond.[10][11]

Application in Drug Discovery: A Precursor for 5-
HT7 Receptor Ligands

The serotonin 7 (5-HT7) receptor is a G-protein coupled receptor predominantly expressed in
the central nervous system and is implicated in the regulation of mood, circadian rhythms, and
cognition.[12] As such, it has emerged as a promising therapeutic target for CNS disorders,
including depression and the cognitive deficits associated with schizophrenia and Alzheimer's
disease.[12][13]

Recent research has focused on developing dual-action drugs, such as those that combine
butyrylcholinesterase (BuChE) inhibition with 5-HT7 receptor antagonism, as a potential
therapy for Alzheimer's disease.[13] The molecular scaffolds of many potent 5-HT7 antagonists
feature complex biaryl or substituted aromatic systems. 4-Chloro-3-iodobenzaldehyde is an
ideal starting material for synthesizing such compounds. Using a Suzuki coupling at the iodo
position and subsequent derivatization of the aldehyde, medicinal chemists can rapidly access
novel chemical entities for screening and lead optimization.[14][15]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general, robust method for the Suzuki-Miyaura coupling of 4-Chloro-
3-iodobenzaldehyde with a generic arylboronic acid. This procedure is adapted from
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established methods for similar iodo-aromatic substrates.[8][16]

Self-Validation: The protocol's trustworthiness is ensured by including a monitoring step

(TLC/LC-MS) to confirm the consumption of starting material before proceeding to workup. The

purification step provides a final validation of product identity and purity.

Materials and Reagents

4-Chloro-3-iodobenzaldehyde (1.0 eq)

Arylboronic acid (1.2 eq)

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4] (0.05 eq, 5 mol%)
Sodium Carbonate (Na2COs) (2.0 eq)

Toluene, Ethanol, and Water (4:1:1 mixture)

Ethyl acetate (for extraction)

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0a4)

Silica gel for column chromatography

Step-by-Step Procedure

Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and
reflux condenser, combine 4-Chloro-3-iodobenzaldehyde (1.0 mmol, 266.5 mg), the
arylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol, 212 mg).

Catalyst Addition: Add the palladium catalyst, [Pd(PPhs)4] (0.05 mmol, 58 mg).
Solvent Addition: Add the 4:1:1 solvent mixture of toluene:ethanol:water (10 mL).

Degassing: Purge the flask with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. This
step is critical as oxygen can oxidize and deactivate the Pd(0) catalyst.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://pdf.benchchem.com/97/Application_Notes_and_Protocols_for_Suzuki_Cross_Coupling_Reactions_Using_4_Iodobenzyl_Alcohol.pdf
https://pdf.benchchem.com/15200/Application_Notes_and_Protocols_for_Suzuki_Coupling_with_4_Iodo_3_methoxyisothiazole.pdf
https://www.benchchem.com/product/b1588996?utm_src=pdf-body
https://www.benchchem.com/product/b1588996?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1588996?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Heating: Heat the reaction mixture to 90-100 °C under the inert atmosphere with vigorous
stirring.

» Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS
until the starting aldehyde is consumed (typically 12-24 hours).

o Workup: Cool the reaction to room temperature. Dilute the mixture with 20 mL of water and
transfer to a separatory funnel.

o Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

e Washing: Combine the organic layers and wash with brine (1 x 20 mL). This removes
residual water and inorganic salts.

e Drying and Concentration: Dry the organic layer over anhydrous MgSOa, filter, and
concentrate the solvent under reduced pressure using a rotary evaporator.

 Purification: Purify the resulting crude solid or oil by flash column chromatography on silica
gel to yield the pure biaryl product.

Visualization of Experimental Workflow

Click to download full resolution via product page

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling
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4-Chloro-3-iodobenzaldehyde is classified as a hazardous substance and requires careful
handling in a controlled laboratory environment.

e Hazard Statements:

(¢]

H302: Harmful if swallowed.[1]

[¢]

H315: Causes skin irritation.[1][11]

H319: Causes serious eye irritation.[1][11]

[¢]

[e]

H335: May cause respiratory irritation.[1][11]
e Precautionary Measures:
o Use only in a well-ventilated area, preferably a chemical fume hood.

o Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab
coat, and chemical-resistant gloves.

o Avoid breathing dust. If dust is generated, use a certified respirator.
o Wash hands thoroughly after handling.

o Store in a tightly closed container in a cool, dry place away from incompatible materials.

Conclusion

4-Chloro-3-iodobenzaldehyde is a potent and versatile chemical intermediate whose value
lies in the orthogonal reactivity of its functional groups. The ability to perform selective
transformations, such as palladium-catalyzed cross-coupling at the iodo position and
condensation reactions at the aldehyde, provides a robust platform for the synthesis of
complex molecules. Its role as a precursor for novel compounds targeting the 5-HT~ receptor
underscores its importance in modern drug discovery programs aimed at treating challenging
CNS disorders. The protocols and data presented in this guide offer a foundational resource for
leveraging this powerful building block in research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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